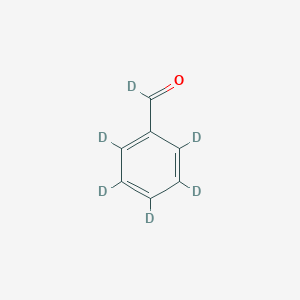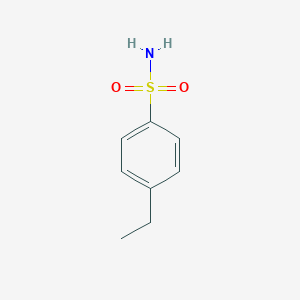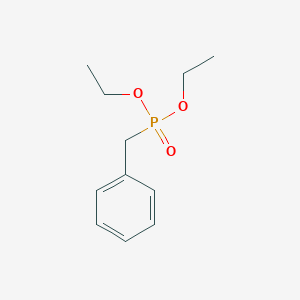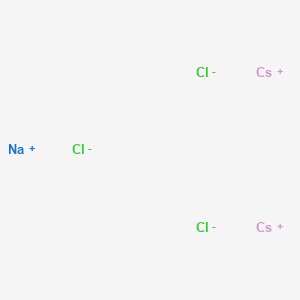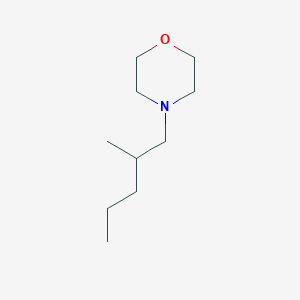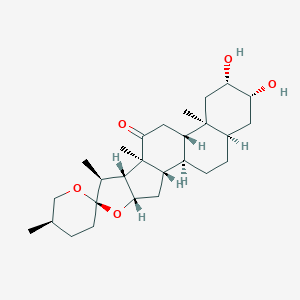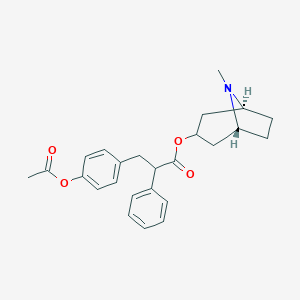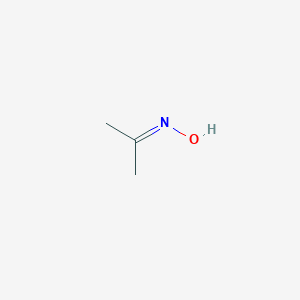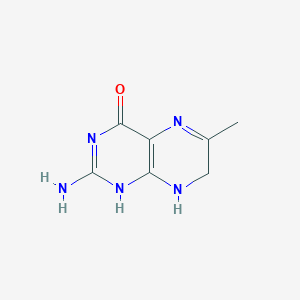
6-Methyl-7,8-dihydropterin
Overview
Description
6-Methyl-7,8-dihydropterin is a heterocyclic organic compound belonging to the class of pterins. Pterins are polycyclic aromatic compounds containing a pteridine ring system. This compound is significant in various biochemical processes, particularly in the biosynthesis of folic acid and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropterin typically involves the reduction of 6-methylpterin. One common method is the catalytic hydrogenation of 6-methylpterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 6-methylpterin. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form tetrahydropterins under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: 6-Methylpterin.
Reduction Products: Tetrahydropterins.
Substitution Products: Various substituted pterins depending on the reagents used.
Scientific Research Applications
6-Methyl-7,8-dihydropterin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pterin derivatives and as a model compound in studying pterin chemistry.
Biology: The compound plays a role in the study of folate metabolism and its related enzymes.
Medicine: Research on this compound contributes to understanding diseases related to folate deficiency and the development of antifolate drugs.
Industry: It is used in the production of folic acid and related compounds, which are essential in various industrial applications.
Mechanism of Action
6-Methyl-7,8-dihydropterin exerts its effects primarily through its involvement in the folate biosynthesis pathway. It acts as a substrate for enzymes such as dihydropteroate synthase and dihydrofolate reductase. These enzymes catalyze the conversion of this compound to dihydrofolate and subsequently to tetrahydrofolate, which are crucial for DNA synthesis and repair.
Comparison with Similar Compounds
- 6-Hydroxymethyl-7,8-dihydropterin
- 7,8-Dihydrobiopterin
- 7,8-Dihydroneopterin
Comparison: 6-Methyl-7,8-dihydropterin is unique due to the presence of a methyl group at the 6-position of the pteridine ring. This structural difference can influence its reactivity and interaction with enzymes compared to other dihydropterins. For instance, 6-Hydroxymethyl-7,8-dihydropterin has a hydroxymethyl group instead of a methyl group, which can affect its oxidation and reduction properties.
Properties
IUPAC Name |
2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZMKMOKGLFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309649 | |
| Record name | 6-methyl-7,8-dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17377-13-8 | |
| Record name | NSC212476 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-7,8-dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


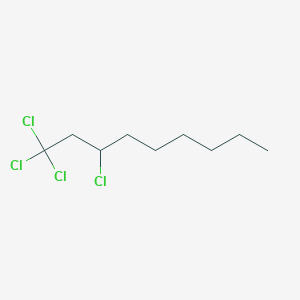
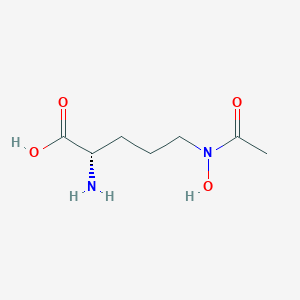
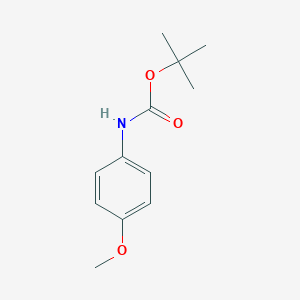
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)
